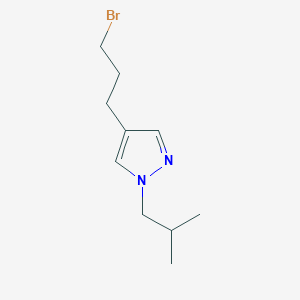

4-(3-Bromopropyl)-1-isobutyl-1h-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17BrN2 |

|---|---|

Molecular Weight |

245.16 g/mol |

IUPAC Name |

4-(3-bromopropyl)-1-(2-methylpropyl)pyrazole |

InChI |

InChI=1S/C10H17BrN2/c1-9(2)7-13-8-10(6-12-13)4-3-5-11/h6,8-9H,3-5,7H2,1-2H3 |

InChI Key |

NOFPESGNGCPHII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C=N1)CCCBr |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 3 Bromopropyl 1 Isobutyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The bromine atom on the propyl chain of 4-(3-bromopropyl)-1-isobutyl-1H-pyrazole serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to the introduction of a wide array of functional groups.

The alkyl bromide of the bromopropyl group readily undergoes nucleophilic substitution reactions (SN2), allowing for the displacement of the bromide ion by various nucleophiles. This process is a straightforward and efficient method for introducing new functionalities to the molecule. For instance, reaction with sodium azide (B81097) (NaN3) would yield the corresponding azido (B1232118) derivative, while treatment with sodium iodide (NaI) in a Finkelstein reaction would produce the iodo-analogue. Alkylation is also possible through reactions with organometallic reagents.

A general representation of this transformation is depicted below:

Reaction with Azides: N3- + Br-(CH2)3-R → N3-(CH2)3-R + Br-

Reaction with Iodides: I- + Br-(CH2)3-R → I-(CH2)3-R + Br-

Reaction with Alkylating Agents: R'- + Br-(CH2)3-R → R'-(CH2)3-R + Br-

Where R represents the 1-isobutyl-1H-pyrazol-4-yl group.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN3) | -N3 |

| Iodide | Sodium Iodide (NaI) | -I |

| Cyanide | Sodium Cyanide (NaCN) | -CN |

| Thiolate | Sodium Thiolate (RSNa) | -SR |

| Amine | Ammonia (NH3) or Primary/Secondary Amines | -NH2, -NHR, -NR2 |

The kinetics of these nucleophilic substitution reactions are typically second-order, consistent with an SN2 mechanism. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger, less sterically hindered nucleophiles and polar aprotic solvents generally lead to faster reaction rates. The mechanism involves a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Reactions of the Pyrazole (B372694) Ring System

The pyrazole ring in this compound is an aromatic heterocycle and can undergo reactions characteristic of such systems. These include electrophilic aromatic substitution, C-H functionalization, and transition metal-catalyzed coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack. researchgate.net However, since this position is already substituted in the title compound, electrophilic substitution would be directed to other available positions on the ring, primarily the C5 position, influenced by the electronic effects of the existing substituents. The isobutyl group at N1 and the 3-bromopropyl group at C4 are both electron-donating groups, which activate the pyrazole ring towards electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

The general mechanism involves the attack of an electrophile by the aromatic pi system, forming a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | 5-Nitro-4-(3-bromopropyl)-1-isobutyl-1H-pyrazole |

| Bromination | Br2, FeBr3 | Br+ | 5-Bromo-4-(3-bromopropyl)-1-isobutyl-1H-pyrazole |

| Sulfonation | SO3, H2SO4 | SO3 | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | 5-Acyl-4-(3-bromopropyl)-1-isobutyl-1H-pyrazole |

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying heterocyclic scaffolds like pyrazole. rsc.org This strategy avoids the need for pre-functionalized starting materials. rsc.org For this compound, C-H functionalization would likely target the C5 position. Transition metal catalysts, often palladium or rhodium, are typically employed to facilitate these transformations. rsc.orgmdpi.com The mechanism often involves the coordination of the metal to the pyrazole ring, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While the bromopropyl group can participate in certain coupling reactions, the pyrazole ring itself can also be a substrate for such transformations. For instance, if a halogen were introduced at the C5 position via electrophilic substitution, this could then serve as a handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. researchgate.netznaturforsch.com These reactions typically involve a palladium catalyst and allow for the introduction of aryl, vinyl, or alkynyl groups. researchgate.net

The general catalytic cycle for a Suzuki coupling, for example, involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Oxidation and Reduction Reactions

Specific literature detailing the oxidation and reduction of this compound is not extensively available. However, its reactivity can be inferred from the general chemical principles governing pyrazole derivatives and alkyl halides.

The pyrazole ring is an aromatic heterocycle and is generally resistant to mild oxidizing and reducing agents. Strong oxidation conditions could potentially lead to degradation of the ring. The N-isobutyl group is also relatively stable, though very harsh oxidative conditions could lead to its cleavage or oxidation.

Similarly, the C-Br bond in the propyl side chain is not typically susceptible to reduction by common reducing agents like sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation (e.g., H₂/Pd) might lead to hydrodebromination, replacing the bromine atom with hydrogen, though this would depend on the specific reaction conditions and catalyst used. The primary utility of this compound lies not in its direct oxidation or reduction but in the reactivity of its alkyl bromide moiety.

Derivatization and Functionalization Strategies

The most significant aspect of this compound's reactivity is the 3-bromopropyl side chain. The terminal bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to attack by a wide range of nucleophiles. This allows for extensive derivatization and the introduction of diverse functional groups.

Common functionalization strategies include:

N-Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

O-Alkylation: Reaction with alcohols or phenols in the presence of a base to yield ethers.

S-Alkylation: Reaction with thiols to produce thioethers.

Cyanation: Introduction of a nitrile group using cyanide salts (e.g., NaCN, KCN).

Azide Formation: Substitution with sodium azide (NaN₃) to form an alkyl azide, a precursor for "click chemistry" or reduction to a primary amine.

These transformations are fundamental for modifying the compound's properties and for preparing it for subsequent synthetic steps, such as intramolecular cyclizations or multi-component reactions.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | R₂NH | -CH₂(CH₂)₂NR₂ | Substituted Amine |

| Alkoxide | RONa | -CH₂(CH₂)₂OR | Ether |

| Thiolate | RSNa | -CH₂(CH₂)₂SR | Thioether |

| Cyanide | NaCN | -CH₂(CH₂)₂CN | Nitrile |

| Azide | NaN₃ | -CH₂(CH₂)₂N₃ | Alkyl Azide |

| Hydroxide (B78521) | NaOH | -CH₂(CH₂)₂OH | Alcohol |

The 3-bromopropyl chain is ideally suited for intramolecular cyclization reactions to form fused heterocyclic systems. The three-carbon linker facilitates the formation of thermodynamically stable five- or six-membered rings fused to the pyrazole core. This strategy is a powerful tool for constructing complex polycyclic architectures.

A common approach involves a two-step process:

Nucleophilic Substitution: The bromide is first displaced by a binucleophilic reagent. For instance, reacting this compound with a 2-aminopyridine (B139424) derivative would yield an intermediate containing both a pyrazole and a pyridine (B92270) ring linked by the propyl chain.

Intramolecular Cyclization: The intermediate is then subjected to conditions that promote cyclization. The amino group of the pyridine could act as a nucleophile, attacking a suitable position on the pyrazole ring (if activated) or, more commonly, a new electrophilic center is generated to facilitate ring closure.

This methodology allows for the synthesis of diverse fused systems, such as pyrazolo-pyridines, pyrazolo-pyrimidines, and pyrazolo-diazepines. nih.govmdpi.com The synthesis of pyrazolo[1,5-a]pyrimidines, for example, often involves the cyclization of substituted aminopyrazoles. researchgate.netias.ac.innih.goveurekaselect.com By analogy, the bromopropyl group of the title compound can be used to construct the second ring in a fused system, making it a valuable precursor for creating novel scaffolds in medicinal chemistry. rsc.org

| Reactant Partner | Intermediate Type | Resulting Fused Scaffold (Example) |

|---|---|---|

| Aminopyrazole | N-alkylated aminopyrazole | Dihydropyrazolo[1,5-a]pyrazine |

| 2-Aminopyridine | N-alkylated aminopyridine | Tetrahydropyrido[1,2-b]pyrazole |

| Hydrazine (B178648) | N-alkylated hydrazine | Pyrazolo[1,2-a]pyridazine |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency in generating molecular diversity. nih.gov While this compound may not be a direct substrate for many classic MCRs, it can be easily converted into a suitable precursor.

For example, as previously mentioned, the bromide can be converted to an azide. The resulting 4-(3-azidopropyl)-1-isobutyl-1H-pyrazole is an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry" which can be considered a type of MCR. This reaction would allow the pyrazole moiety to be efficiently coupled with a wide variety of alkyne-containing molecules.

Alternatively, conversion of the bromide to a primary amine, 4-(3-aminopropyl)-1-isobutyl-1H-pyrazole, would open up possibilities for its use in isocyanide-based MCRs like the Ugi or Passerini reactions. In an Ugi four-component reaction, this amine could be combined with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like structures incorporating the pyrazole scaffold. nih.govthieme-connect.de Such strategies are powerful for building libraries of diverse compounds for biological screening. nih.govpreprints.org

Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

This compound serves as a valuable bifunctional building block in the synthesis of more complex molecules. Its structure combines a stable, drug-like pyrazole core with a versatile reactive handle. nih.gov

As a Scaffold: The 1-isobutyl-1H-pyrazole unit acts as a rigid, aromatic scaffold. The isobutyl group enhances lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a larger molecule. The pyrazole ring itself is a well-known pharmacophore found in numerous approved drugs.

As a Linker: The propyl chain acts as a flexible linker, allowing the pyrazole core to be tethered to other molecular fragments, such as other heterocyclic systems, peptides, or polymers. The reactivity of the terminal bromide allows for the formation of stable covalent bonds.

This dual functionality makes the compound an attractive intermediate for constructing molecules with targeted properties. For instance, it can be used to synthesize ligands for metal catalysis, probes for chemical biology, or as a key fragment in the assembly of novel therapeutic agents where the pyrazole core might interact with a biological target and the rest of the molecule fine-tunes activity or selectivity.

Structure Reactivity Relationships in Pyrazole Derivatives

Influence of the Isobutyl Group on Pyrazole (B372694) Reactivity

The isobutyl group attached to the N1 nitrogen atom of the pyrazole ring primarily influences reactivity through steric and electronic effects. As an alkyl group, the isobutyl substituent is electron-donating, which has a notable impact on the electronic properties of the pyrazole system.

Electronic Effects : Electron-donating groups, such as isobutyl, increase the electron density of the pyrazole ring. nih.gov This enhanced electron density makes the ring more susceptible to electrophilic attack compared to an unsubstituted pyrazole. Specifically, the C4 position of the pyrazole ring is inherently electron-rich and nucleophilic, and this character is further amplified by the N1-isobutyl group. imperial.ac.uk Conversely, the increased electron density can decrease the acidity of the C-H bonds on the ring. nih.gov

Steric Effects : The branched structure of the isobutyl group introduces steric hindrance around the N1 position. This bulkiness can influence the regioselectivity of certain reactions by directing incoming reagents to less hindered positions on the pyrazole ring. researchgate.net For instance, in reactions involving the adjacent C5 position, the steric bulk of the N1-isobutyl group could play a role in the orientation of the transition state. DFT B3LYP/6-311++G(d,p) calculations on substituted pyrazoles have shown that bulkier groups can influence the stability of different isomers. nih.gov

| Effect of N1-Isobutyl Group | Description | Consequence for Reactivity |

| Electronic (Inductive) | Electron-donating (+I effect) | Increases electron density of the pyrazole ring, enhancing nucleophilicity, particularly at C4. |

| Steric Hindrance | Bulk of the branched alkyl group | Can direct incoming reagents away from the N1 and C5 positions, influencing regioselectivity. |

Impact of the Bromopropyl Chain on Reactivity and Functionalization Potential

The 3-bromopropyl substituent at the C4 position is a key functional handle that dictates a significant portion of the molecule's synthetic utility. The pyrazole core itself is an electron-rich heterocyclic system, making it amenable to various transformations. nih.gov The bromopropyl chain provides a reactive site for nucleophilic substitution, expanding the potential for creating a diverse range of derivatives.

The primary point of reactivity on this chain is the terminal carbon atom bonded to the bromine. Bromine is an excellent leaving group, making this carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles. This allows for the introduction of numerous functional groups, as illustrated by the following potential transformations:

Nucleophilic Substitution Reactions : The bromine can be displaced by nucleophiles such as amines, azides, cyanides, thiols, and alkoxides. These reactions lead to the formation of new carbon-nitrogen, carbon-carbon, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility is fundamental to using 4-(3-bromopropyl)-1-isobutyl-1H-pyrazole as a building block in the synthesis of more complex molecules. nih.gov

Organometallic Coupling Reactions : The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion to an organometallic reagent (e.g., a Grignard reagent). This enables the formation of new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the propyl chain.

The presence of this reactive side chain allows for the modification of the molecule's properties without directly altering the core pyrazole structure, which might be essential for a particular application. The functionalization potential offered by the bromopropyl group is a cornerstone of this compound's role as a synthetic intermediate. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of substituted pyrazoles. ingentaconnect.com The existing substituents on the this compound ring predetermine the regiochemical outcomes of many reactions.

Regioselectivity : With substituents at N1 and C4, the remaining open positions for substitution on the pyrazole ring are C3 and C5.

Electrophilic Aromatic Substitution : Pyrazoles are generally less reactive towards electrophilic aromatic substitution than pyrrole (B145914) but more reactive than benzene. imperial.ac.uk The N1-isobutyl group, being electron-donating, activates the ring towards electrophiles. The directing influence of the N1 and C4 substituents will determine the position of further substitution. Typically, electrophilic attack on N-alkylpyrazoles occurs preferentially at the C5 position, unless it is sterically hindered.

Lithiation/Metalation : Directed ortho-metalation is a powerful tool for functionalizing specific C-H bonds. In N-substituted pyrazoles, deprotonation often occurs at the C5 position due to the inductive effect of the adjacent sp2 nitrogen. The isobutyl group at N1 would direct lithiation to the C5 position. Subsequent reaction with an electrophile would yield a 1,4,5-trisubstituted pyrazole.

Stereoselectivity : For this compound, stereoselectivity becomes relevant in reactions involving the bromopropyl side chain, particularly if new chiral centers are formed.

In nucleophilic substitution reactions on the propyl chain, if the nucleophile or the substrate is chiral, diastereomeric products can be formed.

If the side chain is modified to contain a double bond, subsequent reactions like hydrogenation or epoxidation could be influenced by the bulky pyrazole ring, potentially leading to diastereoselective outcomes. For example, the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved with high stereoselectivity by selecting appropriate reaction conditions. nih.gov

Control over regioselectivity is often achieved by careful selection of reagents and reaction conditions, such as temperature and solvent. ingentaconnect.comacs.org

Electronic Effects of Substituents on Reaction Pathways

C4-(3-Bromopropyl) Group : The propyl chain itself is weakly electron-donating. However, the electronegative bromine atom at the terminus of the chain exerts an electron-withdrawing inductive effect (-I effect). This effect is attenuated along the three-carbon chain and has a minimal direct electronic impact on the pyrazole ring itself. Its primary electronic influence is localized to the side chain, making the terminal carbon electrophilic and the C-Br bond polarized, which is the key to its functionalization potential.

The combination of these effects leads to a molecule with distinct reactive sites: the electron-rich pyrazole core, activated by the N1-isobutyl group, and the electrophilic carbon atom at the end of the C4-bromopropyl chain. This electronic differentiation allows for selective chemical modifications at different parts of the molecule. For instance, an electrophilic aromatic substitution would be directed to the pyrazole ring (likely C5), while a nucleophilic attack would occur exclusively at the terminal carbon of the bromopropyl chain.

| Substituent | Position | Electronic Effect on Ring | Primary Influence on Reactivity |

| Isobutyl | N1 | Electron-donating (+I) | Activates the pyrazole ring towards electrophilic attack. |

| 3-Bromopropyl | C4 | Weakly electron-withdrawing (-I) | Creates an electrophilic center on the side chain for nucleophilic substitution. |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. eurasianjournals.com Calculations for pyrazole (B372694) derivatives are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Analysis of Molecular Geometry and Electronic Structure

The molecular structure of 4-(3-Bromopropyl)-1-isobutyl-1h-pyrazole consists of a planar, five-membered aromatic pyrazole ring substituted at the N1 position with an isobutyl group and at the C4 position with a 3-bromopropyl group. DFT geometry optimization would confirm the planarity of the pyrazole core, with the substituent groups extending from it.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. uomphysics.net

For substituted pyrazoles, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO may be localized across the ring and parts of the substituents. The electron-donating nature of the isobutyl and propyl groups would be expected to raise the energy of the HOMO, while the effect on the LUMO would be less pronounced. This generally leads to a moderate energy gap.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Pyrazoles (Illustrative Data)

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Generic N-Alkyl Pyrazole | -6.5 to -6.0 | -0.5 to -1.0 | 5.0 to 6.0 |

| Generic 4-Alkyl Pyrazole | -6.3 to -5.8 | -0.4 to -0.9 | 4.9 to 5.9 |

Note: Values are illustrative, based on typical DFT calculation results for similar pyrazole structures.

Chemical Hardness, Chemical Softness, and Electronegativity Calculations

Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and electronegativity (χ) can be derived from the energies of the HOMO and LUMO. gsconlinepress.com

Electronegativity (χ) : Measures a molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Represents the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap. gsconlinepress.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive. gsconlinepress.com

These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net For this compound, the presence of alkyl groups would contribute to a moderate softness, making it reactive in appropriate chemical environments.

Table 2: Representative Global Reactivity Descriptors for Substituted Pyrazoles (Illustrative Data)

| Parameter | Formula | Typical Value Range (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.2 - 3.8 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.4 - 3.0 |

| Chemical Softness (S) | 1/η | 0.33 - 0.42 |

Note: Values are illustrative, derived from the energy ranges in Table 1.

Dipole Moments and Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP map would show a negative potential (red/yellow regions) around the N2 nitrogen atom, making it a likely site for electrophilic attack or hydrogen bonding. Positive potential (blue regions) would be expected around the hydrogen atoms of the alkyl chains and particularly near the carbon attached to the bromine atom, indicating sites susceptible to nucleophilic attack. researchgate.netuomphysics.net

Molecular Dynamics Simulations to Explore Conformational Space and Reactivity

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. eurasianjournals.commdpi.com For this compound, MD simulations would be particularly useful for exploring the conformational space of the flexible isobutyl and 3-bromopropyl side chains. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms, calculating activation energies, and predicting product selectivity. mdpi.com A key reaction in the synthesis of this compound is the N-alkylation of a 4-(3-bromopropyl)-1H-pyrazole precursor with an isobutyl halide.

Computational studies on pyrazole alkylation have shown that the reaction can proceed via two competing pathways, leading to substitution at either the N1 or N2 position. wuxiapptec.com DFT calculations can be used to model the transition state structures for both pathways. The calculated activation energies for these transition states allow for the prediction of the major regioisomer. For pyrazoles with substituents at the C3 or C5 positions, alkylation typically favors the less sterically hindered N1 nitrogen. researchgate.net In the case of a C4-substituted pyrazole, electronic and steric factors related to the incoming alkylating agent and the solvent environment will determine the final product ratio. Modeling would likely confirm that the formation of the N1-isobutyl isomer is the thermodynamically or kinetically favored outcome under typical synthetic conditions. researchgate.netnih.gov

Prediction of Spectroscopic Properties from Computational Data

A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of published theoretical and computational studies specifically focused on the spectroscopic properties of this compound. While computational methods such as Density Functional Theory (DFT) are widely used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for various pyrazole derivatives, no specific research findings or datasets for this compound are currently available in the public domain.

Theoretical investigations on related pyrazole compounds have demonstrated a strong correlation between calculated and experimental spectroscopic data, aiding in structural elucidation and characterization. These studies typically involve geometry optimization of the molecule followed by calculations of NMR shielding tensors and vibrational frequencies. However, without specific computational models and calculations performed for this compound, it is not possible to present detailed research findings or predictive data tables for its ¹H NMR, ¹³C NMR, and IR spectra.

The prediction of spectroscopic properties for a specific molecule is highly dependent on the unique arrangement of its atoms and functional groups. The isobutyl group at the N1 position of the pyrazole ring, combined with the 3-bromopropyl substituent at the C4 position, creates a distinct electronic environment. A dedicated computational analysis would be required to accurately model how these specific substituents influence the magnetic shielding of each nucleus and the vibrational modes of the molecule.

Consequently, the generation of interactive data tables for predicted spectroscopic properties, as requested, cannot be fulfilled at this time due to the lack of available source data from computational studies on this compound. Further research in the field of computational chemistry would be necessary to generate the specific predictive data for this compound.

Advanced Spectroscopic and Analytical Methodologies for Research

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm), which allows for the determination of its elemental formula. nih.govacs.org

For this compound (C10H17BrN2), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of this compound would be the distinct isotopic pattern created by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). tandfonline.com This results in two major peaks in the molecular ion region: the [M]⁺ peak corresponding to the molecule containing ⁷⁹Br, and the [M+2]⁺ peak for the molecule with ⁸¹Br, with a relative intensity ratio of approximately 1:1. HRMS analysis would confirm that the measured masses of these peaks align precisely with the calculated theoretical values, providing strong evidence for the proposed molecular formula.

Purity assessment is another critical application of HRMS. By analyzing a sample, researchers can detect the presence of impurities, such as starting materials, byproducts, or degradation products, even at very low levels. The high mass accuracy allows for the confident assignment of molecular formulas to these trace components, aiding in the optimization of synthetic and purification procedures.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Isotopologue | Chemical Formula | Calculated Exact Mass (m/z) | Expected Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₇⁷⁹BrN₂ | 259.0597 | 100.0 |

| [M+2]⁺ | C₁₀H₁₇⁸¹BrN₂ | 261.0577 | 97.3 |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Characterization

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For a detailed structural characterization of this compound, advanced 1D and 2D NMR experiments are required. ipb.ptnih.gov

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. However, for unambiguous assignment, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, mapping out the spin systems within the isobutyl and bromopropyl chains (e.g., connecting the CH₂ protons to the adjacent CH₂ protons in the propyl chain).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the molecular fragments, for instance, by showing a correlation from the N-CH₂ protons of the isobutyl group to the C3 and C5 carbons of the pyrazole (B372694) ring, confirming the point of attachment.

Solid-State NMR (SSNMR) offers insights into the structure of the compound in its crystalline or amorphous solid form. nih.goviastate.edu Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions are not averaged out. SSNMR can detect subtle differences in molecular packing and conformation, making it a powerful tool for studying polymorphism—the existence of different crystal forms of the same compound. For heterocyclic compounds, ¹³C{¹⁴N} SSNMR experiments can act as an "attached nitrogen test," identifying carbons directly bonded to nitrogen atoms, which can be invaluable for differentiating isomers. nih.goviastate.eduresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Protons at Position) |

|---|---|---|---|

| Pyrazole C3-H | ~7.5 | ~138 | Pyrazole C4, C5, N-CH₂ (isobutyl) |

| Pyrazole C4 | - | ~115 | - |

| Pyrazole C5-H | ~7.4 | ~128 | Pyrazole C3, C4, N-CH₂ (isobutyl) |

| N-CH₂ (isobutyl) | ~3.9 | ~58 | Pyrazole C3, C5, CH (isobutyl) |

| CH (isobutyl) | ~2.1 | ~29 | N-CH₂, CH₃ (isobutyl) |

| CH₃ (isobutyl) | ~0.9 | ~20 | CH (isobutyl), N-CH₂ |

| CH₂ (propyl, α to pyrazole) | ~2.7 | ~28 | Pyrazole C3, C4, C5, CH₂ (propyl, β) |

| CH₂ (propyl, β) | ~2.2 | ~32 | CH₂ (propyl, α), CH₂-Br (propyl, γ) |

| CH₂-Br (propyl, γ) | ~3.4 | ~33 | CH₂ (propyl, β) |

Tautomerism is a common phenomenon in N-H containing pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring (annular tautomerism). bohrium.comfu-berlin.denih.gov However, in this compound, the nitrogen at the 1-position is substituted with an isobutyl group. This alkylation prevents annular tautomerism, meaning the compound exists as a single, fixed constitutional isomer.

Therefore, the focus of advanced NMR studies shifts to conformational analysis. The isobutyl and bromopropyl side chains are flexible due to rotation around single bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to probe the spatial proximity of protons. By observing through-space correlations (NOEs) between protons on the isobutyl group, the bromopropyl chain, and the pyrazole ring, the preferred three-dimensional conformation of the molecule in solution can be determined.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netmdpi.com By identifying characteristic frequencies, these methods allow for the confirmation of specific functional groups present in the structure of this compound. derpharmachemica.comtandfonline.com

The IR spectrum would be expected to show:

C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chains just below 3000 cm⁻¹.

C-H stretching for the sp²-hybridized carbons of the pyrazole ring slightly above 3000 cm⁻¹.

C=N and C=C stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ region. researchgate.net

C-H bending vibrations for the CH₂ and CH₃ groups around 1350-1470 cm⁻¹.

A distinct C-Br stretching vibration in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum, especially regarding the pyrazole ring and the C-C backbone of the alkyl chains. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Pyrazole C-H | Stretching | 3050 - 3150 | Medium |

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| Pyrazole Ring | C=C, C=N Stretching | 1400 - 1600 | Medium-Strong |

| Alkyl CH₂/CH₃ | Bending | 1350 - 1470 | Medium |

| C-Br | Stretching | 500 - 700 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous structural model. fu-berlin.denih.gov

The analysis yields a wealth of information, including:

Precise bond lengths, bond angles, and torsion angles , confirming the atomic connectivity and revealing the exact conformation of the molecule in the crystal lattice.

Intermolecular interactions , such as van der Waals forces or potential weak hydrogen bonds, which dictate how the molecules pack together to form the crystal.

Absolute stereochemistry if chiral centers were present.

This data is invaluable for validating computational models and understanding the physical properties of the solid material.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₇BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 14.2 Å, β = 98.5° |

| Volume | 1205 ų |

| Z (Molecules per unit cell) | 4 |

Compound-Specific Isotope Analysis (CSIA) for Tracing Chemical Transformations of Brominated Species

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic composition (e.g., ¹³C/¹²C or ⁸¹Br/⁷⁹Br) of individual compounds within a sample. tandfonline.comgdut.edu.cn This methodology can provide unique insights into the origin, fate, and transformation pathways of brominated organic compounds (BOCs) like this compound. tandfonline.comrsc.orgresearchgate.net

By measuring the stable isotope ratios, expressed in delta notation (δ¹³C, δ⁸¹Br), researchers can trace the source of a compound, as different synthetic routes can impart distinct isotopic signatures. publish.csiro.au More importantly, CSIA can track chemical and biological transformations. gdut.edu.cnenviro.wiki During a reaction, molecules containing lighter isotopes (e.g., ¹²C, ⁷⁹Br) tend to react slightly faster than those with heavier isotopes (¹³C, ⁸¹Br). This phenomenon, known as the kinetic isotope effect, leads to an enrichment of the heavier isotope in the remaining unreacted starting material. By monitoring the change in isotopic composition over time, the extent of degradation can be quantified, and reaction mechanisms can be investigated. tandfonline.com For instance, tracking the δ⁸¹Br value could provide clear evidence of a debromination reaction occurring. rsc.org

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.orgwikipedia.org Measuring KIEs is a fundamental tool for elucidating reaction mechanisms, as it provides direct information about bond-breaking or bond-forming events in the rate-determining step. libretexts.orgpharmacy180.comprinceton.edu

For this compound, a primary bromine KIE (k⁷⁹Br / k⁸¹Br) or carbon KIE (k¹²C / k¹³C) could be studied for reactions involving the bromopropyl chain, such as nucleophilic substitution or elimination. If a significant KIE is observed (i.e., a value greater than 1), it indicates that the C-Br bond is being cleaved in the rate-determining step of the reaction. researchgate.netnih.gov For example, a significant KIE would be expected for an E2 elimination mechanism, where the C-Br bond breaks concurrently with C-H bond cleavage. Conversely, a KIE value close to 1 would suggest that C-Br bond cleavage occurs after the rate-determining step, as might be the case in a mechanism where an initial activation step is slow. libretexts.orgnih.gov

Table 5: Hypothetical Kinetic Isotope Effects (KIEs) for a Debromination Reaction

| Proposed Mechanism | Bond Cleaved in Rate-Determining Step | Expected KIE (k_light / k_heavy) | Implication |

|---|---|---|---|

| Sₙ2 Substitution | C-Br | > 1.02 | C-Br bond cleavage is part of the rate-determining step. |

| E2 Elimination | C-Br and C-H | > 1.02 | C-Br bond cleavage is part of the rate-determining step. |

| Mechanism with pre-equilibrium | Other bond | ~ 1.00 | C-Br bond is not broken in the rate-determining step. |

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC) in Research Studies

The separation and purity assessment of "this compound" are critical steps in its synthesis and characterization for research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. While specific research studies detailing the chromatographic analysis of this exact compound are not extensively published, methodologies can be inferred from the analysis of structurally similar pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of pyrazole derivatives, offering excellent resolution and reproducibility. ijcpa.innih.gov For a compound with the structural characteristics of "this compound," a C18 column would likely be effective for separation.

A typical RP-HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection is commonly achieved using a UV detector, as the pyrazole ring exhibits UV absorbance.

Detailed Research Findings for a Representative HPLC Method:

A hypothetical study on the purity analysis of a synthesized batch of "this compound" could yield the following results, as detailed in Table 1.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Retention Time of Main Peak | 12.5 min |

| Purity of Main Peak | 98.5% |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds like "this compound". This method provides information on both the retention time and the mass-to-charge ratio of the compound and its fragments, aiding in its identification and the characterization of impurities.

In a typical GC analysis, the sample is vaporized and injected into a capillary column. The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase coated on the column wall. A non-polar or medium-polarity column would likely be suitable for this compound. The temperature of the GC oven is programmed to increase over time to facilitate the elution of compounds with different boiling points.

Detailed Research Findings for a Representative GC-MS Method:

A hypothetical GC-MS analysis for the purity and identity confirmation of "this compound" could be performed with the parameters and yield the results shown in Table 2.

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-500 amu |

| Retention Time of Main Peak | 15.2 min |

| Purity of Main Peak | 99.1% |

Applications of 4 3 Bromopropyl 1 Isobutyl 1h Pyrazole in Chemical Science and Technology

The unique molecular architecture of 4-(3-Bromopropyl)-1-isobutyl-1h-pyrazole, featuring a substituted pyrazole (B372694) core and a reactive alkyl halide chain, positions it as a versatile building block in various domains of chemical science and technology. Its applications, excluding biological and clinical uses, are primarily centered on its role as a ligand in catalysis and as a functional component in advanced materials.

Future Research Directions and Innovations

Development of Novel Synthetic Methodologies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives has evolved significantly from classical condensation reactions to more sophisticated and efficient modern techniques. mdpi.comresearchgate.net Future research into the synthesis of 4-(3-Bromopropyl)-1-isobutyl-1h-pyrazole and its analogues would likely focus on adopting these advanced methodologies to improve yield, regioselectivity, and efficiency.

Key approaches include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the complex pyrazole structure in a single step would offer significant advantages in terms of atom economy and reduced waste. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of substituted pyrazoles. nih.govmdpi.comnih.gov This technique could be optimized for both the initial ring formation and the subsequent alkylation steps.

Flow Chemistry: Continuous flow processing offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. Developing a flow synthesis for this compound would represent a significant manufacturing innovation.

Enzymatic N-Alkylation: Recent advancements have demonstrated the use of engineered enzymes for the highly selective N-alkylation of pyrazoles with simple haloalkanes, offering a green and precise alternative to traditional chemical methods. nih.gov

| Synthetic Methodology | Potential Advantages for Pyrazole Synthesis |

| Multicomponent Reactions | High atom and step economy, reduced waste, increased complexity in a single step. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. |

| Catalytic C-H Functionalization | Direct installation of substituents onto the pyrazole core without pre-functionalization. nih.gov |

Exploration of Underutilized Reactivity Pathways

The this compound molecule possesses two primary sites for chemical modification: the pyrazole ring and the bromopropyl side chain. Future research will likely explore the interplay between these functionalities and exploit them in novel ways.

Side-Chain Functionalization: The terminal bromine atom on the propyl chain is a versatile leaving group, making it an ideal site for nucleophilic substitution. This allows for the introduction of a vast array of functional groups (e.g., azides, amines, thiols, cyanides), creating a library of new derivatives from a single precursor. The reactivity of this group could be harnessed to attach the pyrazole moiety to larger molecules, polymers, or surfaces.

Ring Reactivity Modulation: The electronic properties of the pyrazole ring are influenced by the N-isobutyl and C4-propyl substituents. nih.gov Research could investigate how these alkyl groups modulate the regioselectivity of further electrophilic substitution reactions (e.g., nitration, halogenation) on the pyrazole core.

Metal-Mediated Cross-Coupling: The C-Br bond of the side chain could potentially participate in various transition-metal-catalyzed cross-coupling reactions, although this is less common than with aryl halides. More promisingly, direct C-H functionalization methods could be developed to introduce aryl or other groups directly onto the pyrazole ring, a strategy that has been successfully applied to other pyrazole systems. nih.gov

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic techniques applied in-situ (in the reaction vessel) can provide this real-time information. Future work could involve:

Process Analytical Technology (PAT): Implementing PAT tools such as ReactIR (Infrared Spectroscopy) or Raman Spectroscopy to monitor key reaction steps, like the cyclization to form the pyrazole ring or the N-alkylation with the isobutyl group. This would enable precise control over reaction endpoints and conditions, leading to improved consistency and yield.

Real-Time NMR Spectroscopy: For mechanistic studies, in-situ NMR could be used to identify transient intermediates and determine reaction rates, providing invaluable data for understanding and optimizing the synthetic pathway.

Computational Predictions for Rational Design of Pyrazole-Based Molecules

Computational chemistry is an indispensable tool for modern drug discovery and materials science. researchgate.netnih.gov For a scaffold like this compound, computational methods can predict properties and guide synthetic efforts, saving significant time and resources.

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and sites of reactivity. researchgate.netbohrium.com This can help rationalize observed reaction outcomes and predict the most favorable positions for further functionalization.

Quantitative Structure-Activity Relationship (QSAR): By computationally generating a virtual library of derivatives based on the core structure and predicting their properties (e.g., binding affinity to a biological target), QSAR models can identify the most promising candidates for synthesis.

Molecular Docking: If this pyrazole scaffold is investigated for pharmaceutical applications, molecular docking studies can predict how its derivatives bind to the active sites of target proteins, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

| Computational Technique | Application in Pyrazole Research |

| Density Functional Theory (DFT) | Predicts electronic structure, reactivity, and spectroscopic properties. bohrium.com |

| Molecular Docking | Simulates binding of pyrazole derivatives to biological targets (e.g., enzymes). nih.gov |

| QSAR | Correlates chemical structure with biological activity to predict potency of new designs. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of pyrazole-protein complexes over time. |

Synergistic Approaches Combining Synthetic and Theoretical Research

The most rapid advancements will emerge from a tight integration of theoretical predictions and practical laboratory work. researchgate.net A future research program centered on this compound would ideally use computational studies to design a focused library of derivatives with desired electronic or steric properties. bohrium.com These theoretical targets would then be synthesized using the novel and efficient methodologies described previously. The experimental results would, in turn, be used to refine and validate the computational models, creating a powerful feedback loop that accelerates the discovery of new molecules with tailored functions.

Integration into New Materials Science Applications

The structure of this compound is well-suited for applications in materials science. mdpi.comresearchgate.net The reactive bromopropyl group serves as a powerful anchor for integrating the pyrazole unit into larger systems.

Potential applications include:

Functional Polymers: The compound could be used as a monomer or a grafting agent to create polymers with specific properties. The pyrazole moiety can impart thermal stability, coordination sites for metals, or unique photophysical characteristics. mdpi.com

Surface Modification: The bromopropyl chain could be used to covalently attach the molecule to the surfaces of materials like silica (B1680970) or gold nanoparticles, altering their surface properties for applications in sensing, catalysis, or chromatography.

Organic Electronics: Pyrazole derivatives can be components of conjugated systems used in organic light-emitting diodes (OLEDs) or sensors. mdpi.com The functional handle on this compound provides a route to incorporate it into more complex, electronically active materials.

Sustainable and Environmentally Benign Chemical Syntheses

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. growingscience.comnih.gov Future development of synthetic routes for this compound and its derivatives will undoubtedly prioritize sustainability.

This involves:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol (B145695), or ionic liquids. nih.gov

Development of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. nih.govgrowingscience.com

Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that incorporate the maximum number of atoms from the reactants into the final product, minimizing the generation of byproducts. nih.gov

By focusing on these sustainable principles, the chemical utility of this pyrazole scaffold can be explored in an environmentally responsible manner.

Q & A

Q. What are the established synthetic routes for 4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of pyrazole precursors followed by alkylation with isobutyl groups. Key steps include:

Bromination : Use of N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C to introduce the bromopropyl moiety .

Alkylation : Reaction with isobutyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF) to attach the isobutyl group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for optimal purity.

Critical Parameters:

- Solvent polarity affects reaction kinetics; DCM favors bromination, while polar aprotic solvents (DMF) enhance alkylation .

- Temperature control minimizes side reactions (e.g., elimination or over-bromination) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., bromopropyl CH₂ groups at δ 3.4–3.8 ppm, isobutyl methyl groups at δ 0.9–1.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.

- X-ray Crystallography : Determines precise bond lengths and angles (e.g., Br-C bond ≈ 1.9 Å, pyrazole ring planarity) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺] at m/z 273.04) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the bromopropyl group to achieve selective functionalization?

- Methodological Answer :

- Nucleophilic Substitution : Use azides (NaN₃) or iodides (KI) in polar solvents (e.g., DMSO) at 60–80°C to replace bromine. Catalysts like CuI enhance azide coupling .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (Pd(PPh₃)₄) and inert atmospheres .

Selectivity Tips: - Steric effects : The isobutyl group hinders approach from its side; position reagents to target the less hindered bromopropyl terminus .

- Electronic effects : Electron-withdrawing groups on the pyrazole ring activate the bromopropyl group for SN2 mechanisms .

Q. What strategies are effective in resolving contradictions in reported biological activities of pyrazole derivatives like this compound?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to clarify activity thresholds .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing bromine with iodine) to isolate pharmacophore contributions .

Q. How do steric and electronic effects of the isobutyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky isobutyl group reduces accessibility to the pyrazole N-atoms, favoring reactions at the bromopropyl terminus .

- Electronic Modulation : The electron-donating isobutyl group increases pyrazole ring electron density, enhancing susceptibility to electrophilic attack at the 4-position .

Experimental Validation: - DFT Calculations : Map electrostatic potential surfaces to predict reactive sites .

- Kinetic Studies : Compare reaction rates with/without isobutyl substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for this compound synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (DCM vs. THF), temperatures (0°C vs. RT), and catalysts (e.g., AIBN for radical bromination) .

- Byproduct Analysis : Use GC-MS or TLC to identify side products (e.g., dehydrohalogenation products) .

- Reproducibility Protocols : Standardize reagent purity (e.g., anhydrous DMF) and moisture-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.